(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a type of thiazole, a class of organic compounds with a five-membered C3NS ring . Thiazoles are often used in medicinal chemistry due to their bioactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Anticancer Activity
Several studies have focused on derivatives of benzothiazole, which share structural similarities with (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide, for their potential anticancer properties. For instance, derivatives of fluorobenzothiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers. These compounds have shown promising anticancer activity at low concentrations, comparable to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Furthermore, benzothiazole acylhydrazones have been explored for their anticancer potential, with some derivatives exhibiting significant anticancer activity in vitro against glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma cell lines (Osmaniye et al., 2018).
Antimicrobial and Antitumor Agents
Research has also been conducted on the synthesis and pharmacological evaluation of thiazolo and thiazolidinone derivatives for their antimicrobial and antitumor activities. For example, novel thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory and antinociceptive activities, showing potential as both antimicrobial and antitumor agents (Alam et al., 2010). Similarly, fluorobenzamides containing thiazole and thiazolidine have been identified as promising antimicrobial analogs, highlighting their potential in combating microbial infections (Desai et al., 2013).
Regulation of Cell Cycle and Apoptosis
Isoxazole derivatives of benzothiazolamines have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds, particularly effective against the Colo205 cell line, have demonstrated the ability to induce G2/M cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways. This mechanism suggests the potential of such derivatives in cancer therapy by regulating cell proliferation and programmed cell death (Kumbhare et al., 2014).
Synthesis and Evaluation of Antimicrobial Activities
The synthesis of linezolid-like molecules, which incorporate structural elements similar to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide, has been undertaken to evaluate their antimicrobial activities. These compounds have shown significant activity against Mycobacterium smegmatis, indicating their potential as effective antimicrobial agents (Yolal et al., 2012).
Future Directions
properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRCTSPTDKHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide |
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